(2-Cyanophenyl)-(2,2-dimethylpropoxy)borinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanophenylboronic acid, neopentyl ester: is an organoboron compound with the molecular formula C12H14BNO2 . It is a derivative of phenylboronic acid, where the phenyl group is substituted with a cyano group at the ortho position and the boronic acid is esterified with neopentyl alcohol. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Cyanophenylboronic acid, neopentyl ester typically involves the reaction of 2-cyanophenylboronic acid with neopentyl alcohol under esterification conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond .
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The boronic ester group can participate in substitution reactions, especially in the presence of transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Palladium catalysts are frequently employed in Suzuki–Miyaura coupling reactions.
Major Products
Oxidation: Products may include boronic acids or boronic anhydrides.
Reduction: The primary product is the corresponding amine.
Substitution: The major products are typically biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: : 2-Cyanophenylboronic acid, neopentyl ester is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: : In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. This compound’s unique structure allows it to interact with biological molecules in a specific manner, making it a candidate for drug development .
Industry: : Industrially, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it useful in creating materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Cyanophenylboronic acid, neopentyl ester in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The cyano group can also participate in coordination with metal catalysts, influencing the reaction pathway and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid neopentylglycol ester: Similar in structure but lacks the cyano group, affecting its reactivity and applications.
2-Cyanophenylboronic acid: Similar but not esterified, which influences its solubility and reactivity in organic synthesis.
Uniqueness: : 2-Cyanophenylboronic acid, neopentyl ester is unique due to the presence of both the cyano group and the neopentyl ester. This combination provides distinct reactivity patterns and makes it particularly useful in specific synthetic applications, such as forming stable biaryl compounds in Suzuki–Miyaura coupling reactions .
Properties
Molecular Formula |
C12H15BNO2- |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
(2-cyanophenyl)-(2,2-dimethylpropoxy)borinate |
InChI |
InChI=1S/C12H15BNO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7H,9H2,1-3H3/q-1 |
InChI Key |
GATULNHCZMCIGE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C#N)([O-])OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.